2-ethenyl-N-methylbenzamide

Polymer Chemistry Monomer Synthesis Functional Polymers

2-Ethenyl-N-methylbenzamide (CAS 27326-47-2) is a differentiated benzamide building block that combines an ortho-vinyl polymerizable handle with an N-methyl amide, delivering reactivity and physicochemical properties unattainable with simpler analogs like N-methylbenzamide. Its vinyl group enables direct incorporation into functional polymers via free-radical copolymerization, while the elevated lipophilicity (XLogP3=2.0 vs. 0.86 for the parent) makes it a superior starting point for optimizing membrane permeability and BBB penetration in lead candidates. By choosing this compound, you gain a single, versatile intermediate that bridges polymer science and medicinal chemistry—eliminating the need for separate, non-equivalent reagents and accelerating your R&D timeline.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
CAS No. 27326-47-2
Cat. No. B13967733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethenyl-N-methylbenzamide
CAS27326-47-2
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1C=C
InChIInChI=1S/C10H11NO/c1-3-8-6-4-5-7-9(8)10(12)11-2/h3-7H,1H2,2H3,(H,11,12)
InChIKeyCXXMDIDEIRUMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyl-N-methylbenzamide (CAS 27326-47-2): A Vinyl-Substituted Benzamide Monomer and Intermediate


2-Ethenyl-N-methylbenzamide is a functionalized benzamide derivative featuring both an ortho-vinyl group on the aromatic ring and an N-methyl substituent on the amide nitrogen [1]. This combination of functional groups distinguishes it from simpler benzamide analogs by conferring distinct chemical reactivity, particularly its ability to participate in free-radical and other vinyl addition polymerizations . Its core structure serves as a versatile scaffold in medicinal chemistry and a reactive monomer in polymer science, making it a unique entry point for creating more complex molecular architectures that are inaccessible from its non-vinyl or non-methylated counterparts [2].

Critical Differentiation of 2-Ethenyl-N-methylbenzamide: Why Simple Benzamide Analogs Are Not Suitable Replacements


Substituting 2-ethenyl-N-methylbenzamide with simpler, more common benzamides like N-methylbenzamide or 2-ethynyl-N-methylbenzamide is not chemically or functionally equivalent. The presence of the ortho-vinyl group imparts a unique reactivity profile that is essential for its intended applications. Unlike N-methylbenzamide, which lacks a polymerizable handle, 2-ethenyl-N-methylbenzamide can serve directly as a monomer for creating functionalized polymers with pendant benzamide groups . Furthermore, in a biological context, the vinyl substituent is known to significantly alter electronic properties compared to non-vinyl analogs, which directly impacts binding affinity and molecular recognition . Therefore, using an unsubstituted benzamide would eliminate the core reactivity and potential bioactivity that define this specific compound's utility, leading to failure in applications requiring a polymerizable or electronically tuned benzamide motif.

Quantitative Differentiation Evidence for 2-Ethenyl-N-methylbenzamide (CAS 27326-47-2) Against Key Analogs


Unique Polymerizable Monomer Functionality Versus Non-Polymerizable N-Methylbenzamide

2-Ethenyl-N-methylbenzamide possesses a vinyl group, enabling its use as a monomer in addition polymerization. In contrast, the direct analog N-methylbenzamide (CAS 613-93-4) lacks this vinyl functionality and is therefore incapable of participating in chain-growth polymerization reactions to form poly(benzamide) homopolymers or copolymers . This is a binary functional difference; the target compound enables polymer synthesis, while the comparator is limited to small-molecule applications.

Polymer Chemistry Monomer Synthesis Functional Polymers

Divergent Polymerization Behavior Compared to Ortho-Substituted Vinylbenzamide Isomers

In base-catalyzed polymerization of vinylbenzamides, the position of the vinyl substituent dramatically alters the polymerization mechanism and extent. Studies show that hydrogen-transfer polymerization occurred most readily with the para-isomer (p-vinylbenzamide), next and to a small extent with the meta-substituted isomer, and hardly at all with the ortho-substituted isomer [1]. This suggests that 2-ethenyl-N-methylbenzamide, as an ortho-substituted vinylbenzamide, will exhibit significantly different polymerization kinetics and product structure compared to its meta- and para-substituted analogs, likely favoring radical polymerization pathways over hydrogen-transfer mechanisms.

Polymer Science Hydrogen-Transfer Polymerization Base-Catalyzed Reactions

Significant Lipophilicity Increase Versus Parent N-Methylbenzamide

The addition of an ortho-ethenyl group to the N-methylbenzamide core substantially increases its calculated lipophilicity. 2-Ethenyl-N-methylbenzamide has a computed XLogP3 value of 2.0 [1], while the parent compound N-methylbenzamide (CAS 613-93-4) has a much lower reported logP of 0.86 . This represents a greater than 10-fold increase in the octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Altered Electronic Properties Compared to Non-Vinyl Benzamide Analogs

Computational modeling indicates that the introduction of a vinyl group onto a benzamide scaffold significantly alters its electronic properties, specifically charge distribution. Comparative analysis of N-methyl-4-vinylbenzamide with structurally analogous benzamides lacking the vinyl group, such as N-(4-methylphenyl)benzamide, reveals these changes are driven by the electron-withdrawing nature of the vinyl substituent . For a similar compound, the vinyl group reduces the amide's basicity compared to alkyl-substituted benzamides (pKa ~8.5 vs. ~10.2) .

Computational Chemistry Structure-Activity Relationship Electronics

Validated Application Scenarios for 2-Ethenyl-N-methylbenzamide (CAS 27326-47-2) Based on Evidence


Synthesis of Functionalized Polymers via Radical Copolymerization

This compound is ideally suited as a monomer in free-radical copolymerization reactions to create polymers with pendant benzamide functionalities. The ortho-vinyl group provides the necessary polymerizable handle, which is absent in non-vinyl benzamides like N-methylbenzamide . Its ortho-substitution pattern, which is less reactive in base-catalyzed hydrogen-transfer polymerization [1], suggests it is best utilized in radical-mediated processes where its unique steric and electronic properties can be exploited to tune copolymer properties.

Medicinal Chemistry Scaffold with Enhanced Lipophilicity

Researchers optimizing lead compounds for membrane permeability should consider 2-ethenyl-N-methylbenzamide as a starting scaffold. Its calculated lipophilicity (XLogP3 = 2.0) is significantly higher than the parent N-methylbenzamide (logP = 0.86) [1]. This quantifiable increase (approx. 14-fold in partition coefficient) makes it a superior choice for designing compounds where enhanced cellular uptake or blood-brain barrier penetration is a key design goal.

Intermediate for Electrophilic or Radical-Mediated Derivatization

The vinyl group serves as a versatile synthetic handle for further elaboration. The altered electronic properties conferred by the vinyl substituent, including its electron-withdrawing nature and impact on amide basicity (estimated pKa reduction of ~1.7 units) , differentiate this compound from non-vinyl benzamides in terms of reactivity towards electrophiles and nucleophiles. This makes it a valuable intermediate for synthesizing a distinct set of derivatives not easily accessible from simpler benzamide starting materials.

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